molecular formula C16H16FN3O5 B13397086 N-Benzoyl-2'-deoxy-2'-fluorocytidine

N-Benzoyl-2'-deoxy-2'-fluorocytidine

Cat. No.: B13397086
M. Wt: 349.31 g/mol
InChI Key: RHCOKFXBQWNMHE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Benzoyl-2’-deoxy-2’-fluorocytidine involves multiple steps, starting from the appropriate nucleoside precursor. The synthetic route typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside precursor are protected using suitable protecting groups to prevent unwanted reactions.

    Fluorination: The protected nucleoside is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

    Benzoylation: The fluorinated nucleoside is then benzoylated using benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.

    Deprotection: Finally, the protecting groups are removed to yield N-Benzoyl-2’-deoxy-2’-fluorocytidine.

Chemical Reactions Analysis

N-Benzoyl-2’-deoxy-2’-fluorocytidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases such as sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-deoxy-2’-fluorocytidine involves its incorporation into the DNA of rapidly dividing cells, leading to the inhibition of DNA synthesis. This results in the disruption of cell division and ultimately cell death. The compound targets the DNA polymerase enzyme, which is essential for DNA replication .

Comparison with Similar Compounds

N-Benzoyl-2’-deoxy-2’-fluorocytidine is similar to other nucleoside analogs such as:

The uniqueness of N-Benzoyl-2’-deoxy-2’-fluorocytidine lies in its combined benzoyl and fluorine substitutions, which enhance its stability and biological activity compared to its analogs .

Properties

Molecular Formula

C16H16FN3O5

Molecular Weight

349.31 g/mol

IUPAC Name

N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)

InChI Key

RHCOKFXBQWNMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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